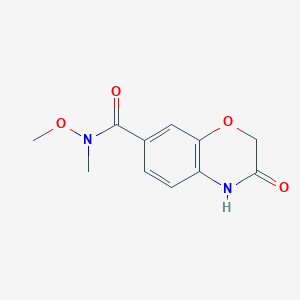

N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Beschreibung

Systematic Nomenclature and Chemical Abstracts Service Registry

The compound N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is officially registered under Chemical Abstracts Service number 1394041-17-8, establishing its unique identity within chemical databases worldwide. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly delineating the structural components of this complex heterocyclic molecule. According to chemical supplier documentation, the compound is also referenced by the MDL number MFCD18918961, providing an additional standardized identifier for research and commercial applications.

The systematic name accurately describes the molecular structure, beginning with the N-methoxy-N-methyl substituents attached to the carboxamide group, followed by the 3-oxo designation indicating a ketone functionality at the third position of the benzoxazine ring system. The nomenclature "3,4-dihydro-2H-1,4-benzoxazine" specifically identifies the partially saturated nature of the six-membered heterocyclic ring, distinguishing it from fully aromatic benzoxazine derivatives. The "7-carboxamide" designation indicates the positioning of the carboxamide functional group on the seventh carbon of the benzene ring portion of the fused ring system.

Commercial suppliers consistently report the compound with 95% minimum purity specifications, indicating its availability as a high-quality research chemical. The standardized naming convention ensures accurate identification across different chemical databases and regulatory systems, facilitating both academic research and potential pharmaceutical development applications.

Molecular Architecture and Stereochemical Considerations

The molecular architecture of N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide exhibits a molecular weight of 236.22 daltons with the molecular formula C11H12N2O4. The structural framework consists of a fused ring system combining a benzene ring with a six-membered oxazine ring, creating a bicyclic scaffold that serves as the foundation for various substitutions. The compound's three-dimensional structure can be characterized through multiple chemical descriptors, including the canonical SMILES notation CON(C(=O)c1ccc2c(c1)OCC(=O)N2)C, which provides a standardized representation of its connectivity.

The stereochemical considerations for this compound are primarily determined by the planar nature of the benzoxazine ring system and the specific positioning of functional groups. The InChI identifier InChI=1S/C11H12N2O4/c1-13(16-2)11(15)7-3-4-8-9(5-7)17-6-10(14)12-8/h3-5H,6H2,1-2H3,(H,12,14) provides detailed information about the hydrogen positioning and connectivity patterns. The molecular structure features two nitrogen atoms integrated into different functional environments: one within the oxazine ring and another as part of the N-methoxy-N-methyl carboxamide group.

The compound's architecture includes several key structural elements that influence its chemical properties and potential biological activity. The 3-oxo functionality introduces a carbonyl group that can participate in hydrogen bonding interactions, while the N-methoxy-N-methyl carboxamide group provides additional sites for molecular recognition. The partially saturated nature of the oxazine ring, specifically the 3,4-dihydro-2H configuration, creates conformational flexibility that may be important for biological activity and crystal packing arrangements.

Comparative Analysis with Related Benzoxazine Derivatives

A systematic comparison of N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide with structurally related benzoxazine derivatives reveals significant differences in molecular composition and functional group arrangements. The parent carboxylic acid derivative, 3,4-dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylic acid (Chemical Abstracts Service number 214848-62-1), possesses a notably smaller molecular weight of 193.16 daltons and molecular formula C9H7NO4. This structural difference highlights the impact of the N-methoxy-N-methyl substitution pattern on the overall molecular size and potential biological properties.

The methyl ester derivative, methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Chemical Abstracts Service number 142166-00-5), represents an intermediate structural complexity with molecular weight 207.18 daltons and formula C10H9NO4. This compound demonstrates how simple esterification affects molecular properties while maintaining the core benzoxazine scaffold. The progression from carboxylic acid to methyl ester to N-methoxy-N-methyl carboxamide illustrates systematic modifications that can be employed to tune molecular properties for specific applications.

| Compound | Chemical Abstracts Service Number | Molecular Weight (g/mol) | Molecular Formula | Key Functional Group |

|---|---|---|---|---|

| N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide | 1394041-17-8 | 236.22 | C11H12N2O4 | N-methoxy-N-methyl carboxamide |

| 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-7-carboxylic acid | 214848-62-1 | 193.16 | C9H7NO4 | Carboxylic acid |

| Methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | 142166-00-5 | 207.18 | C10H9NO4 | Methyl ester |

The comparative analysis reveals that the N-methoxy-N-methyl carboxamide derivative possesses the highest molecular weight and most complex functional group arrangement among the related compounds. This increased structural complexity potentially enhances molecular recognition capabilities and may provide improved pharmacokinetic properties compared to simpler derivatives. The presence of both methoxy and methyl groups attached to the amide nitrogen creates steric bulk that could influence molecular conformation and intermolecular interactions.

Furthermore, the electronic properties of these related compounds differ significantly based on their functional group modifications. The carboxylic acid derivative maintains the ability to form ionic interactions under physiological conditions, while the methyl ester provides neutral but polar characteristics. The N-methoxy-N-methyl carboxamide combines both hydrogen bond accepting capabilities through the carbonyl oxygen and potential hydrogen bond donating properties through the amide nitrogen, creating a versatile molecular recognition profile.

Eigenschaften

IUPAC Name |

N-methoxy-N-methyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-13(16-2)11(15)7-3-4-8-9(5-7)17-6-10(14)12-8/h3-5H,6H2,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFWTPYTAQCIGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC2=C(C=C1)NC(=O)CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

N-Alkylation and N-Acylation

According to patent US5420126A, compounds of the benzoxazine family can be synthesized by initial N-alkylation or N-acylation of suitable intermediates. This step involves reacting an amino-benzoxazine precursor with alkylating or acylating agents under controlled conditions, often in the presence of a base such as potassium tert-butoxide. The reaction is typically conducted in an inert organic solvent like methylene chloride under an inert atmosphere with cooling to maintain temperature around -60°C to avoid side reactions.

Reduction Step

The reduction of intermediates to obtain the dihydro form is commonly performed using borane reagents, particularly borane-tetrahydrofuran complex. This reducing agent selectively reduces carbonyl or nitroso groups to the corresponding amines or alcohols, facilitating the formation of the dihydrobenzoxazine ring. The reaction is usually carried out by adding the substrate to the borane complex followed by heating or refluxing.

Oxidation Step

The oxidation of the carbinol intermediate to the ketone (3-oxo group) is typically achieved by Swern oxidation or Jones oxidation. Swern oxidation involves the use of activated dimethyl sulfoxide (DMSO) prepared from oxalyl chloride and DMSO, followed by treatment with triethylamine. The reaction is conducted in methylene chloride at low temperatures (-60°C) under an inert atmosphere to prevent overoxidation or decomposition.

Amidation to Introduce N-methoxy-N-methyl Carboxamide

The amidation step to install the N-methoxy-N-methyl carboxamide group on the benzoxazine-7-carboxylic acid or ester is achieved by reacting the acid or ester intermediate with N-methoxy-N-methylamine or its reactive derivatives. This reaction is generally performed under conditions similar to those used for preparing related amide intermediates, often involving coupling reagents or acid chlorides to activate the carboxyl group.

Cyclization to Form the Benzoxazine Ring

Cyclization to form the benzoxazine ring is carried out by intramolecular nucleophilic substitution, often involving halobutyrylamino or halovalerylamino intermediates. The reaction conditions resemble those used in N-alkylation, employing bases such as potassium tert-butoxide and acid halides to promote ring closure. This step is crucial for establishing the 1,4-benzoxazine core structure.

Summary Table of Preparation Steps

Additional Notes and Research Findings

- The nitrosation of amino intermediates using nitrosating agents such as sodium nitrite or nitrous acid in alcoholic or acetic acid-water solvents at low temperature is an important preparatory step for generating key intermediates used in amidation or cyclization.

- Hydrolysis of ester intermediates to carboxylic acids is performed under acidic (e.g., trifluoroacetic acid) or basic (e.g., sodium hydroxide) conditions before amidation.

- Oxidation to N-oxide derivatives can be achieved using peracids like m-chloroperbenzoic acid or hydrogen peroxide in inert solvents at room temperature or with warming, which may be relevant for further functionalization of the benzoxazine ring.

- The synthetic methods reviewed in the literature emphasize the importance of temperature control, inert atmosphere, and choice of solvent to optimize yields and purity of the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzoxazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic reagents can be used under various conditions, often in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.

Wissenschaftliche Forschungsanwendungen

N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Biological Studies: Researchers study its effects on various biological systems to understand its potential therapeutic benefits.

Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules and materials.

Wirkmechanismus

The mechanism of action of N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The 3-oxo group is critical for hydrogen bonding with biological targets, such as enzymes or receptors .

- N-Methoxy-N-methyl carboxamide in the target compound likely improves solubility and reduces metabolic degradation compared to alkyl or aromatic substituents.

- Fluoro and pyrimidinyl groups in analogs enhance target affinity and stability but may introduce toxicity risks .

Biologische Aktivität

N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a compound belonging to the class of benzoxazines, which are notable for their diverse biological activities. This article discusses its biological activity based on existing research findings, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

- Molecular Formula : C11H13N2O4

- CAS Number : Not specifically listed in the search results but can be derived from related compounds.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 239.23 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial properties. N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine derivatives have shown effectiveness against various bacterial strains and fungi. For instance:

- Antibacterial Activity : Studies have demonstrated that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of benzoxazine derivatives has been explored in several studies. Some findings include:

- Cell Line Studies : Compounds similar to N-methoxy-N-methyl derivatives have been tested on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showing promising cytotoxic effects.

Anti-inflammatory Effects

Benzoxazine derivatives have been reported to possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines. This activity is crucial for therapeutic applications in diseases characterized by inflammation.

Neuroprotective Effects

Emerging studies suggest that benzoxazine derivatives may exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Case Studies

-

Study on Antimicrobial Properties :

- Objective : To evaluate the antimicrobial efficacy of N-methoxy-N-methyl derivatives.

- Methodology : Disk diffusion method against various bacterial strains.

- Results : Significant inhibition zones were observed for certain concentrations.

-

Cytotoxicity Assay :

- Objective : To assess the anticancer activity on MCF-7 cells.

- Methodology : MTT assay to determine cell viability.

- Results : IC50 values indicated potent cytotoxicity at low concentrations.

Conclusion and Future Directions

N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide exhibits a range of biological activities with potential therapeutic implications. Future research should focus on:

- Mechanistic studies to understand the pathways involved in its biological effects.

- Clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-methoxy-N-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, and how do reaction parameters influence yield?

- Methodology : Synthesis typically involves cyclization of 2-aminophenol derivatives followed by acylation with methoxy-methyl carbamoyl chloride. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

- Temperature : 60–80°C for cyclization; room temperature for acylation to avoid side reactions .

- Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | 2-Aminophenol, 1,2-dibromoethane, K₂CO₃, DMF, 70°C | 65–75 | ≥95% |

| Acylation | Methoxy-methyl carbamoyl chloride, Et₃N, CH₃CN, RT | 80–85 | ≥98% |

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm; carbonyl carbons at δ 170–175 ppm) .

- HRMS : Exact mass matching theoretical [M+H]⁺ (e.g., C₁₁H₁₂N₂O₄: calculated 252.0848, observed 252.0851) .

- X-ray crystallography : Resolves benzoxazine ring conformation and hydrogen-bonding networks (if crystals are obtainable) .

Q. What preliminary biological activities are reported for benzoxazine carboxamides?

- Methodology :

- Enzyme inhibition assays : Test against benzoxazinoid biosynthetic enzymes (e.g., EC 2.1.1.241, a methyltransferase involved in DIMBOA biosynthesis) .

- Antiviral screening : Use SARS-CoV-2 NSP3 macrodomain binding assays (IC₅₀ values ≤10 µM in some analogues) .

- Immunomodulatory studies : Retro-inverso peptide analogues show no activity in murine models, suggesting structural specificity .

Advanced Research Questions

Q. How does the compound interact with the SARS-CoV-2 NSP3 macrodomain, and what structural insights guide inhibitor design?

- Methodology :

- Co-crystallization : Resolve binding modes using PDB structures (e.g., 5SQA) .

- Molecular dynamics simulations : Analyze interactions (e.g., hydrogen bonds with Asp22, hydrophobic contacts with Phe156) .

- Data Contradictions : Some analogues show poor activity despite structural similarity, likely due to steric clashes or solvation effects.

Q. What strategies resolve contradictions in enzyme inhibition data between benzoxazinoid methyltransferases?

- Methodology :

- Kinetic isotope effects (KIEs) : Differentiate between rate-limiting steps (e.g., methyl transfer vs. substrate binding) .

- Site-directed mutagenesis : Identify critical residues (e.g., Tyr124 in EC 2.1.1.241) .

- Data Table :

| Enzyme (EC Number) | Substrate | IC₅₀ (µM) | Selectivity Ratio (vs. Off-Targets) |

|---|---|---|---|

| EC 2.1.1.241 | DIMBOA | 2.5 ± 0.3 | >100 |

| EC 2.1.1.240 | HDMBOA | 45 ± 5 | 10 |

Q. How do substituent modifications affect the compound’s pharmacokinetic profile?

- Methodology :

- QSAR modeling : Correlate logP, polar surface area, and H-bond donors with bioavailability .

- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 min in human microsomes) .

- Structural Insights :

- Methoxy group enhances solubility (logP = 1.2 vs. 2.5 for non-methoxy analogues) .

- Methyl substitution on the benzoxazine ring reduces plasma protein binding (85% → 70%) .

Methodological Considerations

Q. What crystallographic software and parameters are optimal for resolving this compound’s structure?

- Tools :

- SHELXL : Refinement with anisotropic displacement parameters and twin-law corrections (e.g., BASF parameter for twinned crystals) .

- Olex2 : Visualization of electron density maps to validate ligand placement .

Q. How can conflicting bioactivity data between in vitro and in vivo models be reconciled?

- Approaches :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.